2-Amino-5-(ethylsulfonyl)pentanamide

Lipophilicity ADME prediction Membrane permeability

SAR libraries often lack matched molecular pairs with well-defined lipophilicity gradients to isolate target-specific effects. 2-Amino-5-(ethylsulfonyl)pentanamide (CAS 1488587-15-0) provides an ethylsulfonyl benchmark with a predicted logP of 0.258 and a 2.54 log unit difference versus the methylsulfonyl analog, enabling quantitative permeability calibration. The sulfone oxidation state enhances metabolic stability and H-bond acceptor capacity over thioether intermediates. With a free α-amino group, it readily couples to carboxylic acid fragments for fragment-based protease inhibitor design. Shipped as a ≥98% pure research chemical with global availability.

Molecular Formula C7H16N2O3S
Molecular Weight 208.28 g/mol
Cat. No. B13630584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(ethylsulfonyl)pentanamide
Molecular FormulaC7H16N2O3S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCCC(C(=O)N)N
InChIInChI=1S/C7H16N2O3S/c1-2-13(11,12)5-3-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H2,9,10)
InChIKeyIIAMKNVBQQEDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(ethylsulfonyl)pentanamide: Structural Baseline and Procurement Identity


2-Amino-5-(ethylsulfonyl)pentanamide (CAS 1488587-15-0) is a small-molecule α-amino amide bearing a terminal ethylsulfone moiety on a five-carbon pentanamide backbone. Its molecular formula is C₇H₁₆N₂O₃S and its molecular weight is 208.28 g/mol . The compound is classified under sulfone-containing amino acid derivatives and is supplied as a research chemical with a typical purity of 98% . It is structurally characterized by a primary amino group at the C2 position and an ethylsulfonyl (-SO₂CH₂CH₃) group at the C5 terminus . The ZINC15 database (ZINC307191578) records this compound with a predicted logP of 0.258 and confirms no known bioactivity or publications in ChEMBL [1].

Ethylsulfone α-amino amide for SAR library construction
Lipophilicity gradient reference vs. methylsulfonyl analog
Sulfone oxidation state for H-bond and metabolic stability studies

Why Ethylsulfonyl Cannot Be Replaced by Methylsulfonyl or Thioether Analogs


Within the α-amino sulfonyl pentanamide series, small changes to the terminal sulfone substituent produce large shifts in predicted physicochemical properties that directly impact drug-likeness, membrane permeability, and metabolic stability. The ethylsulfonyl group confers a predicted logP of 0.258, whereas the methylsulfonyl analog exhibits a substantially more hydrophilic logP of -2.28 — a difference of over 2.5 log units that can translate to orders-of-magnitude differences in partition coefficients [1]. Furthermore, the sulfone oxidation state (-SO₂-) distinguishes this compound from the corresponding thioether (-S-) analog (CAS 1595635-83-8), which lacks the hydrogen-bond acceptor capacity of the sulfone oxygens and is susceptible to oxidative metabolism at the sulfur center . In sulfonamide-based drug discovery — including P2X7 antagonists, 11β-HSD1 inhibitors, and cysteine protease inhibitors — both the alkyl chain length on the sulfone and the oxidation state of sulfur have been shown to modulate target affinity and selectivity, making these structural features non-interchangeable [2][3].

Methylsulfonyl analog: substantially lower lipophilicity may alter cell permeability assay outcomes
Thioether analog: lacks sulfone H-bond acceptors and is susceptible to oxidative metabolism
Sulfonyl chain length (ethyl vs. methyl) can shift target-binding profiles in anticancer sulfonamide SAR

Quantitative Differentiation vs. Closest Analogs


Predicted logP: Ethylsulfonyl vs. Methylsulfonyl

The ethylsulfonyl analog exhibits a predicted logP of 0.258, compared to -2.28 for the methylsulfonyl analog — a difference of approximately 2.54 log units [1]. This translates to a roughly 350-fold higher predicted partition coefficient for the ethylsulfonyl compound, indicating substantially greater lipophilicity that favors membrane permeation and hydrophobic protein binding pocket interactions. The difference arises solely from the replacement of a methyl group with an ethyl group on the terminal sulfone.

Lipophilicity
Reported
ΔlogP ≈ 2.54
Supports membrane permeability differentiation
In silico prediction; verify experimentally
Lipophilicity ADME prediction Membrane permeability

Sulfone vs. Thioether Oxidation State and H-Bonding

2-Amino-5-(ethylsulfonyl)pentanamide contains the fully oxidized sulfone group (-SO₂-), whereas the thioether analog 2-Amino-5-(ethylsulfanyl)pentanamide (CAS 1595635-83-8) contains a divalent sulfur (-S-) . The sulfone contributes two hydrogen-bond acceptor oxygen atoms (accounting for 2 of the compound's 3 HBA), while the thioether contributes zero. The sulfone group is also resistant to further oxidation and CYP450-mediated S-oxidation, a common metabolic pathway that can generate reactive metabolites from thioethers [1].

S-Oxidation State
Class-level
Sulfone: 3 HBA, stable
Thioether: 1 HBA, S-oxidation liable
H-bond capacity and metabolic stability differ
Structural comparison and class knowledge
Metabolic stability Hydrogen bonding Sulfone pharmacophore

Drug-Likeness Profiling: Ethylsulfonyl vs. Methylsulfonyl

Both the ethylsulfonyl (target) and methylsulfonyl (comparator) α-amino pentanamides satisfy Lipinski's Rule of 5 (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10). However, the target compound's predicted logP of 0.258 places it within the optimal oral drug-like space (logP 0–3), whereas the methylsulfonyl analog at logP -2.28 falls well below the lower boundary, indicating potentially poor passive membrane permeability [1]. Additionally, the ethylsulfonyl compound has a topological polar surface area (tPSA) of 58 Ų [1], well under the 140 Ų threshold for oral bioavailability, while the methylsulfonyl analog has a comparable but slightly lower tPSA (predicted ~55 Ų based on molecular formula differences).

Drug-likeness
Reported
logP 0.258 vs -2.28
tPSA 58 Ų (target) vs ~55 Ų
Ethylsulfonyl in optimal drug-like space; methylsulfonyl too hydrophilic
In silico predictions; validate in assay
Drug-likeness Lipinski Rule of 5 Physicochemical profiling

Sulfonyl Chain Length Effects in Anticancer Agents

In a 2021 study by Karadayi et al., novel methylsulfonyl indole-benzimidazole derivatives were synthesized and directly compared with their ethylsulfonyl counterparts for anticancer activity and estrogen receptor (ERα) modulation [1]. The study demonstrated that while both sulfonyl substituents produced active compounds, distinctive cytotoxicity levels and varying viability-versus-ERα-affinity correlations were observed between the methylsulfonyl and ethylsulfonyl series, demonstrating that the sulfonyl side chain modification ('methyl vs. ethyl') itself influences target binding. Specific quantitative data for individual compounds were reported, showing that sulfonyl chain length is a tunable parameter for optimizing ERα affinity.

Chain Length SAR
Class-level
Distinct cytotoxicity/ERα affinity profiles between ethyl and methyl sulfonyl series (Karadayi 2021)
Chain length impacts target-engagement profiles
In vitro viability & docking study
Medicinal chemistry Structure-activity relationship Anticancer sulfonamides

Vendor Availability and Purity Comparison

2-Amino-5-(ethylsulfonyl)pentanamide is available from multiple vendors at 98% purity (Leyan, Smolecule) with stock availability confirmed in 50 mg to 1 g quantities . Its methylsulfonyl analog (CAS 1480978-15-1) is available at 97% purity from AKSci and 98% from Leyan, though one supplier (CymitQuimica) lists the product as discontinued . Both compounds are for research use only (RUO) and are not intended for therapeutic applications. The ethylsulfonyl compound benefits from broader current catalog availability and is not reported as discontinued by any listed supplier.

Supply Status
Specification review
98% purity; multi-vendor active supply
Reduced single-supplier dependency risk
Comparator partially discontinued
Chemical procurement Vendor comparison Research chemical supply

Evidence-Backed Application Scenarios


Medicinal Chemistry SAR of Sulfone α-Amino Amides

Researchers building structure-activity relationship (SAR) libraries around α-amino amide scaffolds with terminal sulfone groups can use this compound as the ethylsulfonyl benchmark for systematic comparison against methylsulfonyl, propylsulfonyl, and other alkylsulfonyl variants. The 2.54 logP unit difference between ethylsulfonyl and methylsulfonyl analogs [1] provides a quantifiable lipophilicity gradient for tuning membrane permeability. The sulfone oxidation state further distinguishes this compound from thioether intermediates, enabling orthogonal SAR exploration of oxidation-dependent target interactions . Class-level precedent from Karadayi et al. (2021) confirms that ethyl-vs.-methyl sulfonyl substitution produces distinguishable biological activity profiles in anticancer sulfonamide series [2].

P2X7 and 11β-HSD1 Inhibitor Probe Design

Patent literature identifies amino sulfonyl derivatives as privileged scaffolds for P2X7 receptor antagonists [3] and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [4]. The α-amino amide terminus of this compound provides a versatile handle for amide coupling or reductive amination to generate focused libraries targeting these therapeutic areas. The predicted logP of 0.258 and tPSA of 58 Ų place the compound within favorable drug-like space for CNS penetration (relevant to P2X7 pain indications), while the ethylsulfone group provides metabolic stability advantages over thioether-containing probe molecules [5].

Cysteine Protease Inhibitor Fragment Merging

Sulfonyl-containing pentanamides have been disclosed as key structural elements in cysteine protease inhibitors (cathepsins B, K, L, S) [6] and metalloprotease inhibitors [7]. 2-Amino-5-(ethylsulfonyl)pentanamide can serve as a P1/P2 fragment for fragment-based drug design or as a synthetic intermediate for constructing more elaborate sulfonamide-based protease inhibitors. Its free α-amino group enables straightforward coupling to carboxylic acid-containing P2/P3 fragments, while the ethylsulfonyl group provides a defined, oxidation-resistant H-bond acceptor motif for S1' pocket engagement.

logP-Dependent Cellular Assay Calibration

Because 2-Amino-5-(ethylsulfonyl)pentanamide and its methylsulfonyl analog form a matched molecular pair differing only by one methylene unit (-CH₂-) yet exhibiting a 2.54 logP unit difference [1], this pair can be used as physicochemical probes to calibrate logP-dependent cellular permeability in a given assay system. Researchers can co-test both compounds at equimolar concentrations to determine whether observed activity differences correlate with predicted lipophilicity, thereby deconvoluting target-specific effects from passive membrane partitioning artifacts. This application leverages the compound's well-characterized predicted properties and the availability of a structurally near-identical comparator with divergent logP.

Application
Selection Property
Validation Focus
SAR library benchmarking
Ethylsulfonyl lipophilicity reference
logP-dependent permeability validation
P2X7/11β-HSD1 probe design
α-Amino amide coupling handle
Target engagement vs. oxidation state
Cysteine protease inhibitor fragment
Sulfone H-bond acceptor motif
S1' pocket H-bond validation
logP calibration pair
Matched molecular pair with methylsulfonyl
Membrane partitioning control
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